2-((3-Chlorophenyl)sulfonyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline

Description

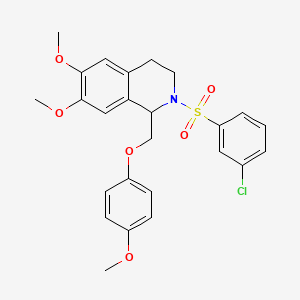

This compound, abbreviated as CIQ in pharmacological studies, is a substituted tetrahydroisoquinoline derivative with a unique structure:

- 6,7-Dimethoxy substitutions on the isoquinoline core.

- 1-((4-Methoxyphenoxy)methyl) group at position 1.

- 2-((3-Chlorophenyl)sulfonyl) moiety at position 2.

CIQ is a selective allosteric potentiator of NMDA receptors containing GluN2C or GluN2D subunits, enhancing their activity by increasing channel opening frequency without altering agonist affinity . This specificity makes it a valuable tool for studying neurodegenerative diseases and synaptic plasticity .

Properties

IUPAC Name |

2-(3-chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClNO6S/c1-30-19-7-9-20(10-8-19)33-16-23-22-15-25(32-3)24(31-2)13-17(22)11-12-27(23)34(28,29)21-6-4-5-18(26)14-21/h4-10,13-15,23H,11-12,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBMZTBPHKIFCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2S(=O)(=O)C4=CC(=CC=C4)Cl)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3-Chlorophenyl)sulfonyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

This includes a chlorophenyl sulfonyl group and methoxy substituents that may influence its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. In vitro studies indicate that the introduction of specific substituents can enhance the anticancer activity by modulating cellular signaling pathways involved in tumorigenesis .

Neuroprotective Effects

Tetrahydroisoquinolines are also recognized for their neuroprotective properties. Research indicates that these compounds can inhibit oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may exert its neuroprotective effects through the modulation of neurotransmitter systems and reduction of neuroinflammatory markers .

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been documented extensively. The sulfonyl group in this compound is believed to contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests that it could be beneficial in treating conditions characterized by chronic inflammation .

- Catechol O-Methyltransferase (COMT) Inhibition :

- Apoptosis Induction :

- Antioxidant Activity :

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 | Evaluated various tetrahydroisoquinoline derivatives for anticancer activity against MCF-7 breast cancer cells | Compound showed IC50 values in low micromolar range indicating potent cytotoxicity |

| Study 2 | Investigated neuroprotective effects in a mouse model of Parkinson's disease | Compound reduced neuroinflammation and improved motor function |

| Study 3 | Assessed anti-inflammatory activity using LPS-stimulated macrophages | Significant reduction in TNF-alpha and IL-6 levels observed |

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to tetrahydroisoquinolines. For instance, derivatives with sulfonyl groups have demonstrated significant cytotoxicity against various cancer cell lines. In vitro studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells such as MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) by influencing pathways related to drug resistance and DNA damage response .

| Compound | Activity | Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| 2-((3-Chlorophenyl)sulfonyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline | Cytotoxic | MCF-7 | 10 |

| 2-Ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one | Cytotoxic | HL-60 | 5 |

This table illustrates the comparative cytotoxicity of selected compounds derived from tetrahydroisoquinoline scaffolds.

Neuroprotective Effects

In addition to its anticancer properties, tetrahydroisoquinoline derivatives have been investigated for neuroprotective effects. Some studies suggest that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties that may protect neuronal cells from oxidative stress .

Study 1: Anticancer Activity Assessment

A recent study evaluated a series of sulfonyl-substituted tetrahydroisoquinolines for their ability to inhibit cancer cell growth. The results indicated that compounds with electron-withdrawing groups at specific positions exhibited enhanced activity against breast cancer cells. The mechanism was attributed to the induction of apoptosis and modulation of the ABCB1 transporter involved in multidrug resistance .

Study 2: Neuroprotection in Experimental Models

Another investigation focused on the neuroprotective effects of tetrahydroisoquinoline derivatives in models of oxidative stress. The results demonstrated that these compounds could significantly reduce neuronal cell death induced by oxidative agents. The study concluded that the methoxy groups present in the structure play a crucial role in enhancing neuroprotective activity through antioxidant mechanisms .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Substituent-Driven Pharmacological Specificity

Compound 1 : 6,7-Dimethoxy-1-methyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

- Key Differences: Replaces the 3-chlorophenylsulfonyl group with a 4-methylphenylsulfonyl (tosyl) group. Methyl group at position 1 instead of 4-methoxyphenoxymethyl.

- No reported NMDA receptor activity, suggesting the 3-chloro substitution is critical for GluN2C/D selectivity .

Compound 2 : 6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

- Key Differences :

- Lacks the sulfonyl group; instead, a 4-methoxyphenyl group is at position 1.

- Impact: Simplified structure enhances blood-brain barrier penetration (4.5-fold higher brain concentration than blood) but lacks NMDA receptor modulation . Studied for Parkinson’s disease due to endogenous N-methylation pathways .

Functional Group Influence on Metabolism and Toxicity

Compound 3 : 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (Salsolinol)

- Key Differences :

- Hydroxy groups at positions 6 and 7 instead of methoxy.

- Lacks sulfonyl or aryloxyalkyl substituents.

- Impact: Hydroxy groups reduce toxicity compared to methoxy derivatives but increase susceptibility to oxidation, forming neurotoxic isoquinolinium ions . N-Methylation in the substantia nigra correlates with Parkinson’s pathology .

Compound 4 : 6,7-Dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline

- Key Differences: 4-Nitrophenoxy group at position 1.

- Impact: Nitro group’s electron-withdrawing properties may reduce metabolic stability compared to CIQ’s 4-methoxyphenoxy group. No reported NMDA activity; used in antitumor studies .

Metabolism :

- CIQ’s bulky substituents likely slow hepatic metabolism compared to simpler derivatives like 1,2,3,4-tetrahydroisoquinoline (TIQ), which is 76% excreted unchanged in rats .

- The 4-methoxyphenoxy group may enhance lipophilicity, improving CNS penetration .

Tabulated Comparison of Key Compounds

*Estimated based on structural formula.

Q & A

Q. How can conflicting bioactivity data between in vitro and in vivo models be reconciled?

- Answer :

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodents. Low oral bioavailability (<20%) may explain reduced in vivo efficacy despite potent in vitro activity .

- Metabolite identification : Use LC-HRMS to detect phase I/II metabolites (e.g., O-demethylation or sulfonyl reduction) that may alter activity .

- Dose adjustment : Optimize dosing regimens (e.g., intraperitoneal vs. oral) to achieve effective plasma concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.